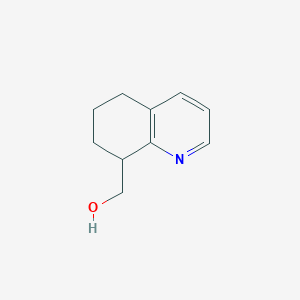![molecular formula C25H18ClF2N3O3 B2589309 3-(3-chloro-4-fluorophenyl)-1-(3-fluorobenzyl)-8-methoxy-5-methyl-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione CAS No. 893301-42-3](/img/no-structure.png)
3-(3-chloro-4-fluorophenyl)-1-(3-fluorobenzyl)-8-methoxy-5-methyl-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-chloro-4-fluorophenyl)-1-(3-fluorobenzyl)-8-methoxy-5-methyl-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione is a useful research compound. Its molecular formula is C25H18ClF2N3O3 and its molecular weight is 481.88. The purity is usually 95%.
BenchChem offers high-quality 3-(3-chloro-4-fluorophenyl)-1-(3-fluorobenzyl)-8-methoxy-5-methyl-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(3-chloro-4-fluorophenyl)-1-(3-fluorobenzyl)-8-methoxy-5-methyl-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Receptor Affinity and Ligand Binding
Research into pyrimido[5,4-b]indole derivatives has demonstrated their significant potential in targeting receptor sites with high affinity. For example, studies have shown that certain derivatives exhibit excellent affinities for the α1-adrenoceptor and 5HT1A-receptor, with some compounds achieving subnanomolar K_i values for α1-adrenoceptor binding. This highlights their potential utility in developing therapeutics targeting these receptor pathways (Romeo et al., 1993). Additionally, modifications in the pyrimido[5,4-b]indole structure have led to variations in selectivity and potency against different receptor types, further emphasizing the versatility of these compounds in receptor-targeted drug development (Russo et al., 1991).
Anticancer Activity
Indole derivatives, including those related to the 3-(3-chloro-4-fluorophenyl)-1-(3-fluorobenzyl)-8-methoxy-5-methyl-1H-pyrimido[5,4-b]indole scaffold, have been explored for their anticancer properties. Certain N-substituted indole derivatives have shown promising anticancer activity against MCF-7 human breast cancer cell lines by inhibiting topoisomerase-I enzyme, which is crucial for DNA replication and cell division (Kumar & Sharma, 2022).
Antiviral Properties
The synthesis and biological evaluation of derivatives with a pyrimido[5,4-b]indole core have also been directed towards antiviral applications. Specifically, compounds designed with structural modifications have shown nanomolar inhibitory activity against Hepatitis B virus (HBV), presenting a potential route for the development of new antiviral agents (Ivashchenko et al., 2019).
Molecular Structure and Interaction Studies
Research into the molecular structure and interaction of pyrimido[5,4-b]indole derivatives has been facilitated by techniques such as X-ray crystallography and molecular docking studies. These studies not only elucidate the spatial and electronic structure of these molecules but also provide insights into their interaction mechanisms with biological targets, paving the way for the rational design of more effective therapeutic agents (Wu et al., 2011).
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-(3-chloro-4-fluorophenyl)-1-(3-fluorobenzyl)-8-methoxy-5-methyl-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione' involves the synthesis of the pyrimidoindole core followed by the introduction of the substituents at the appropriate positions.", "Starting Materials": [ "2,4-dimethoxy-6-methylpyrimidine", "3-chloro-4-fluoroaniline", "3-fluorobenzyl bromide", "copper(I) iodide", "potassium carbonate", "palladium(II) acetate", "triethylamine", "acetic acid", "methanol", "chloroform", "sodium hydroxide", "hydrochloric acid", "water" ], "Reaction": [ "Step 1: Synthesis of 2,4-dimethoxy-6-methylpyrimidine by reacting 2,4-dimethoxy-5-methylpyrimidine with methyl iodide and potassium carbonate in acetonitrile.", "Step 2: Synthesis of 3-chloro-4-fluoroaniline by reacting 3-chloro-4-fluoronitrobenzene with tin(II) chloride and hydrochloric acid in ethanol.", "Step 3: Synthesis of 3-(3-chloro-4-fluorophenyl)-2,4-dimethoxy-6-methylpyrimidine by reacting 2,4-dimethoxy-6-methylpyrimidine with 3-chloro-4-fluoroaniline and copper(I) iodide in DMF.", "Step 4: Synthesis of 3-(3-chloro-4-fluorophenyl)-1-(3-fluorobenzyl)-2,4-dimethoxy-6-methylpyrimidine by reacting 3-(3-chloro-4-fluorophenyl)-2,4-dimethoxy-6-methylpyrimidine with 3-fluorobenzyl bromide, palladium(II) acetate, and triethylamine in DMF.", "Step 5: Synthesis of 3-(3-chloro-4-fluorophenyl)-1-(3-fluorobenzyl)-8-methoxy-5-methyl-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione by reacting 3-(3-chloro-4-fluorophenyl)-1-(3-fluorobenzyl)-2,4-dimethoxy-6-methylpyrimidine with acetic acid, methanol, and sodium hydroxide in water and then treating the resulting product with chloroform and hydrochloric acid." ] } | |
CAS-Nummer |
893301-42-3 |
Produktname |
3-(3-chloro-4-fluorophenyl)-1-(3-fluorobenzyl)-8-methoxy-5-methyl-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione |
Molekularformel |
C25H18ClF2N3O3 |
Molekulargewicht |
481.88 |
IUPAC-Name |
3-(3-chloro-4-fluorophenyl)-1-[(3-fluorophenyl)methyl]-8-methoxy-5-methylpyrimido[5,4-b]indole-2,4-dione |
InChI |
InChI=1S/C25H18ClF2N3O3/c1-29-21-9-7-17(34-2)12-18(21)22-23(29)24(32)31(16-6-8-20(28)19(26)11-16)25(33)30(22)13-14-4-3-5-15(27)10-14/h3-12H,13H2,1-2H3 |
InChI-Schlüssel |
JFTABZFFQHLFFX-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C=C(C=C2)OC)C3=C1C(=O)N(C(=O)N3CC4=CC(=CC=C4)F)C5=CC(=C(C=C5)F)Cl |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



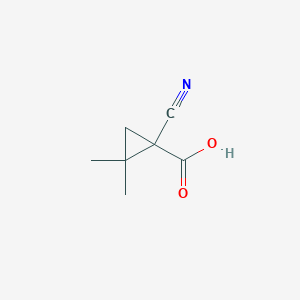
![4-({2-[4-Cyano-3-(methylsulfanyl)-5-isothiazolyl]vinyl}amino)benzenecarboxylic acid](/img/structure/B2589227.png)
![5-(4-(Trifluoromethyl)pyrimidin-2-yl)-2-oxa-5-azabicyclo[2.2.1]heptane](/img/structure/B2589228.png)
![3,5-dichloro-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2589232.png)
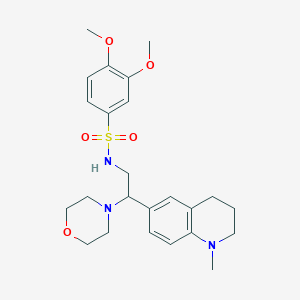

![N-(2,5-diaza-2-methyl-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)((3,4-difluorophenyl)amino)formamide](/img/structure/B2589237.png)
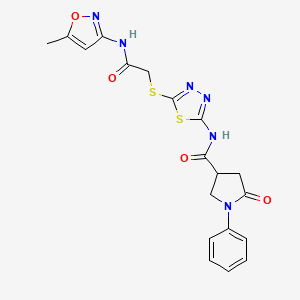
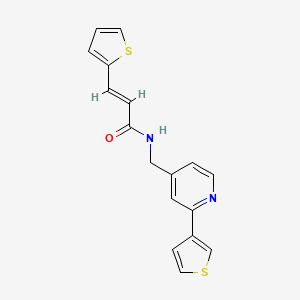
![6-Butan-2-yl-2-(2-methoxyethyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2589240.png)
![2-[4-(Methylamino)phenyl]acetonitrile hydrochloride](/img/structure/B2589241.png)
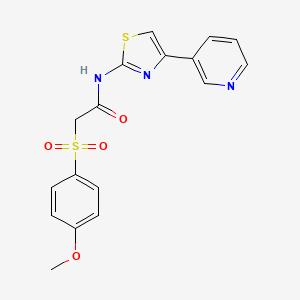
![4-Quinolin-8-ylsulfonyl-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B2589247.png)
